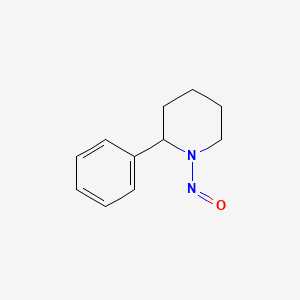
H-DL-Lys-DL-Arg-DL-xiIle-DL-Val-DL-Gln-DL-Arg-DL-xiIle-DL-Lys-DL-Asp-DL-Phe-DL-Leu-DL-Arg-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a peptide with the chemical formula C₈₂H₁₄₂N₃₀O₂₀ .
- It consists of a sequence of amino acids, including lysine (Lys), arginine (Arg), isoleucine (xiIle), valine (Val), glutamine (Gln), aspartic acid (Asp), phenylalanine (Phe), leucine (Leu), and arginine (Arg).
- Peptides play crucial roles in biological processes, acting as signaling molecules, enzymes, and structural components.
Méthodes De Préparation
- The synthetic routes for this compound involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
- SPPS typically uses a resin-bound amino acid as a starting point, sequentially adding protected amino acids and coupling them using reagents like carbodiimides.
- Industrial production methods may vary, but SPPS is commonly employed due to its efficiency and scalability.
Analyse Des Réactions Chimiques
- This compound can undergo various reactions:
Peptide bond formation: During synthesis, amino acids are linked via peptide bonds.
Oxidation and reduction: Depending on the context, disulfide bonds may form through oxidation.
Substitution: Amino acid side chains can undergo substitutions.
- Common reagents include coupling agents (e.g., HBTU, HATU), protecting groups (e.g., Boc, Fmoc), and scavengers (e.g., DIEA).
- Major products are longer peptides or proteins containing this sequence.
Applications De Recherche Scientifique
Chemistry: Understanding peptide synthesis and reactivity.
Biology: Investigating protein folding, structure, and function.
Medicine: Peptides as potential drugs (e.g., hormone analogs, antimicrobial peptides).
Industry: Peptide-based materials (e.g., hydrogels, drug delivery systems).
Mécanisme D'action
- The compound’s effects depend on its specific context (e.g., as a hormone, enzyme, or structural component).
- Molecular targets could include receptors, enzymes, or other proteins.
- Pathways may involve signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
- Similar compounds include other peptides with different sequences.
- Uniqueness lies in the specific arrangement of amino acids in this compound.
Remember that dl-forms refer to mixtures of both d- and l-enantiomers This compound’s stereochemistry plays a critical role in its properties and interactions
Propriétés
Formule moléculaire |
C71H127N25O15 |
|---|---|
Poids moléculaire |
1570.9 g/mol |
Nom IUPAC |
3-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C71H127N25O15/c1-9-40(7)55(67(110)89-45(24-15-17-31-73)59(102)93-51(37-53(98)99)65(108)92-50(36-42-21-12-11-13-22-42)64(107)91-49(35-38(3)4)63(106)86-44(57(76)100)25-18-32-83-69(77)78)95-62(105)47(27-20-34-85-71(81)82)88-60(103)48(28-29-52(75)97)90-66(109)54(39(5)6)94-68(111)56(41(8)10-2)96-61(104)46(26-19-33-84-70(79)80)87-58(101)43(74)23-14-16-30-72/h11-13,21-22,38-41,43-51,54-56H,9-10,14-20,23-37,72-74H2,1-8H3,(H2,75,97)(H2,76,100)(H,86,106)(H,87,101)(H,88,103)(H,89,110)(H,90,109)(H,91,107)(H,92,108)(H,93,102)(H,94,111)(H,95,105)(H,96,104)(H,98,99)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85) |
Clé InChI |
DWPIYOBYHJUPAG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


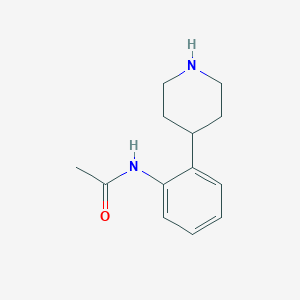
![2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]-](/img/structure/B12115018.png)
![[1-(Dimethylamino)cyclohexyl]methanol](/img/structure/B12115022.png)
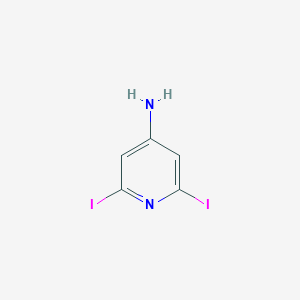

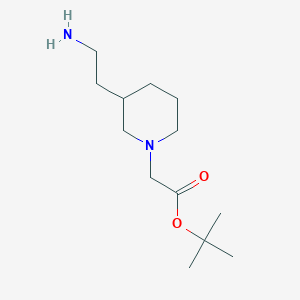
![4-[[1-[[1-[2-[[3-Methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12115058.png)
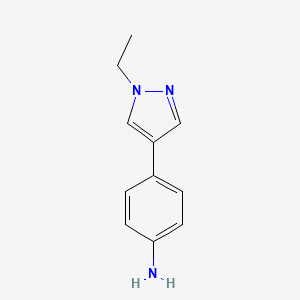

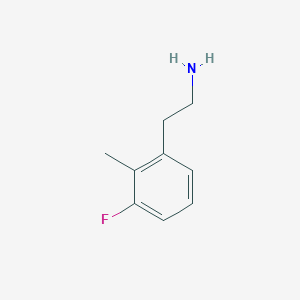
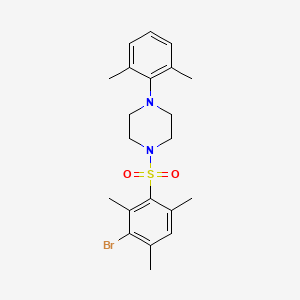
![4-fluoro-2-methyl-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12115081.png)

